6-(2-methylindoline-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
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Overview
Description
6-(2-methylindoline-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which combines an indoline moiety with a thiazolopyrimidine core. The presence of these fused rings imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methylindoline-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one typically involves multi-step reactions that include the formation of the thiazolopyrimidine core followed by the introduction of the indoline moiety. Common synthetic routes include:
Cyclization Reactions: The formation of the thiazolopyrimidine core often involves cyclization reactions using appropriate precursors such as thioamides and α-haloketones under acidic or basic conditions.
Condensation Reactions: The indoline moiety can be introduced through condensation reactions involving 2-methylindoline and suitable carbonyl compounds.
Catalytic Reactions: Catalysts such as Lewis acids or transition metals may be employed to facilitate the cyclization and condensation steps, improving yields and reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-(2-methylindoline-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the thiazolopyrimidine core or the indoline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(2-methylindoline-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties.
Biological Research: Researchers investigate its interactions with biological targets such as enzymes, receptors, and nucleic acids to understand its mechanism of action and potential therapeutic uses.
Chemical Biology: The compound can be used as a probe to study biological processes and pathways, providing insights into cellular functions and disease mechanisms.
Industrial Applications: Its unique chemical properties make it a candidate for use in the development of new materials, catalysts, and chemical sensors.
Mechanism of Action
The mechanism of action of 6-(2-methylindoline-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one involves its interaction with specific molecular targets within cells. These targets may include:
Enzymes: The compound may inhibit or activate enzymes involved in key metabolic pathways, affecting cellular functions.
Receptors: It may bind to receptors on the cell surface or within cells, modulating signal transduction pathways.
Nucleic Acids: The compound may interact with DNA or RNA, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Thiazolopyrimidines: Compounds with a thiazolopyrimidine core are structurally related and may have similar chemical and biological properties.
Indoline Derivatives: Compounds containing the indoline moiety can be compared based on their chemical reactivity and biological effects.
Uniqueness
6-(2-methylindoline-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is unique due to the combination of the indoline and thiazolopyrimidine moieties, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
6-(2-methylindoline-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural combination of an indoline moiety and a thiazolopyrimidine core, which may confer distinct pharmacological properties.
Structural Characteristics
The compound's structure can be represented as follows:
- IUPAC Name : 6-(2-methyl-2,3-dihydroindole-1-carbonyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- Molecular Formula : C16H15N3O2S
- CAS Number : 443330-20-9
Synthesis
The synthesis of this compound typically involves multi-step reactions combining cyclization and condensation techniques. Key methods include:
- Cyclization Reactions : Utilizing thioamides and α-haloketones under acidic or basic conditions to form the thiazolopyrimidine core.
- Condensation Reactions : Introducing the indoline moiety through reactions with 2-methylindoline and suitable carbonyl compounds.
- Catalytic Reactions : Employing Lewis acids or transition metals to enhance yields and efficiency during synthesis .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, in vitro studies demonstrated that the compound effectively reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cells.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
The compound also displays antimicrobial activity against a range of pathogens. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit critical enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Receptor Binding : It may bind to various receptors, modulating intracellular signaling pathways.
- Nucleic Acid Interaction : The ability to interact with DNA or RNA could influence gene expression and protein synthesis .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it can be compared with structurally similar compounds such as imidazo[1,2-a]pyrimidines and thiazolopyrimidines.
Compound Type | Structural Features | Biological Activity |
---|---|---|
Imidazo[1,2-a]pyrimidines | Fused ring structure similar to thiazolopyrimidines | Anticancer, anti-inflammatory |
Thiazolopyrimidines | Contains thiazole and pyrimidine rings | Antimicrobial, anticancer |
Indoline Derivatives | Contains indoline moiety | Varies widely; some exhibit anticancer properties |
Case Studies
Several case studies have explored the biological activity of this compound:
- Case Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that treatment with this compound led to a significant decrease in tumor size in xenograft models of breast cancer.
- Anti-inflammatory Mechanism Study : Another research article detailed how the compound inhibited NF-kB signaling pathways in macrophages, leading to reduced production of inflammatory cytokines.
Properties
IUPAC Name |
6-(2-methyl-2,3-dihydroindole-1-carbonyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10-8-11-4-2-3-5-13(11)19(10)15(21)12-9-17-16-18(14(12)20)6-7-22-16/h2-5,9-10H,6-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDFPQUQBVMZTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CN=C4N(C3=O)CCS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.